Baohuoside II

Descripción general

Descripción

Aplicaciones Científicas De Investigación

IKarisoside A tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como un compuesto modelo para estudiar los glucósidos de flavonol. En biología, se investiga por sus efectos antiinflamatorios e inmunomoduladores . En medicina, IKarisoside A se estudia por sus posibles aplicaciones terapéuticas en el tratamiento de enfermedades como el cáncer y los trastornos cardiovasculares . En la industria, se utiliza en el desarrollo de fármacos antiinflamatorios y otros productos farmacéuticos .

Mecanismo De Acción

El mecanismo de acción de IKarisoside A implica la inhibición de la secreción y síntesis de catecolaminas inducida por la acetilcolina mediante la supresión de los canales iónicos del receptor nicotínico de la acetilcolina . Este compuesto también inhibe la expresión de la óxido nítrico sintasa inducible y la producción de óxido nítrico en células estimuladas con LPS . Además, IKarisoside A reduce la liberación de citocinas proinflamatorias e inhibe la actividad de la quinasa p38 y el factor nuclear-kappaB .

Métodos De Preparación

IKarisoside A se puede preparar a través de varias rutas sintéticas y condiciones de reacción. Un método implica la hidrólisis enzimática de la epimedina C utilizando β-dextranasa en un sistema bifásico que consiste en acetato de propilo y tampón HAc-NaAc . Este método es eficiente y produce altos rendimientos de IKarisoside A con mínimos subproductos. Los métodos de producción industrial generalmente implican la extracción del compuesto de fuentes vegetales, seguida de la purificación mediante técnicas como la cromatografía líquida de alta resolución (HPLC) .

Análisis De Reacciones Químicas

IKarisoside A experimenta varios tipos de reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen inhibidores de la óxido nítrico sintasa y varias citocinas . Los principales productos formados a partir de estas reacciones incluyen óxido nítrico y citocinas proinflamatorias como el factor de necrosis tumoral alfa e interleucina-1 beta . Además, IKarisoside A inhibe la actividad de la quinasa p38 y el factor nuclear-kappaB, lo que lleva a una disminución en la expresión de genes específicos de osteoclastos .

Comparación Con Compuestos Similares

IKarisoside A es único entre los glucósidos de flavonol debido a sus potentes efectos antiinflamatorios e inmunomoduladores . Compuestos similares incluyen icariina, epimedina C y epimedoside A, que también se derivan de plantas del género Epimedium . IKarisoside A es más efectivo en inhibir la secreción y síntesis de catecolaminas en comparación con estos otros compuestos .

Propiedades

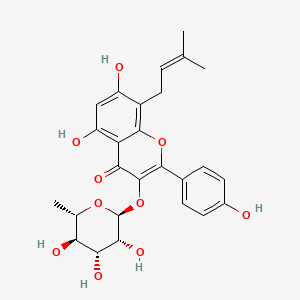

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O10/c1-11(2)4-9-15-16(28)10-17(29)18-20(31)25(36-26-22(33)21(32)19(30)12(3)34-26)23(35-24(15)18)13-5-7-14(27)8-6-13/h4-8,10,12,19,21-22,26-30,32-33H,9H2,1-3H3/t12-,19-,21+,22+,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPLMLWBOUPDPQF-GULSFEPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70203945 | |

| Record name | Baohuoside II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55395-07-8 | |

| Record name | Baohuoside II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055395078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Baohuoside II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5Z)-2,2-dimethyl-5-[2-(4-methylphenyl)hydrazinylidene]tetrahydro-4H-pyran-4-one](/img/structure/B1233917.png)

![6-[[(3S,6aR,6bS,8R,8aS,14bR)-8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B1233918.png)

![[(1S,4aS,5R,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate](/img/structure/B1233920.png)